molecular formula C12H18BClO4 B3060256 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid CAS No. 2096334-01-7

3-Butoxy-5-chloro-4-ethoxyphenylboronic acid

Cat. No.: B3060256
CAS No.: 2096334-01-7
M. Wt: 272.53
InChI Key: ZTXOESSTRWYJPQ-UHFFFAOYSA-N
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Description

3-Butoxy-5-chloro-4-ethoxyphenylboronic acid: is an organic compound with the molecular formula C12H18BClO4 . It is a boronic acid derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of butoxy, chloro, and ethoxy substituents on a phenyl ring, along with a boronic acid functional group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine:

    Drug Development: Investigated for potential use in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Utilized in the development of advanced materials, such as polymers and nanomaterials.

    Agriculture: Explored for use in the synthesis of agrochemicals.

Safety and Hazards

The safety information for 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid is available in its Material Safety Data Sheet (MSDS) . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted phenyl derivatives.

    Borylation: The phenyl derivative undergoes a borylation reaction, often using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron.

    Substitution Reactions:

Industrial Production Methods: Industrial production methods for this compound are generally similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

    Substitution: The butoxy, chloro, and ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as alkoxides or amines for substitution reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Mechanism of Action

The mechanism of action of 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The molecular targets and pathways involved are specific to the type of reaction it participates in.

Comparison with Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the butoxy, chloro, and ethoxy substituents.

    4-Ethoxyphenylboronic Acid: Similar structure but lacks the butoxy and chloro groups.

    3-Chloro-4-ethoxyphenylboronic Acid: Similar structure but lacks the butoxy group.

Uniqueness: 3-Butoxy-5-chloro-4-ethoxyphenylboronic acid is unique due to the combination of its substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of butoxy, chloro, and ethoxy groups provides additional sites for chemical modification and can affect the compound’s solubility and stability.

Properties

IUPAC Name

(3-butoxy-5-chloro-4-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BClO4/c1-3-5-6-18-11-8-9(13(15)16)7-10(14)12(11)17-4-2/h7-8,15-16H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXOESSTRWYJPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)OCC)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225091
Record name Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096334-01-7
Record name Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(3-butoxy-5-chloro-4-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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